molecular formula C16H13Cl2F3N2O3S B3614568 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3614568
M. Wt: 441.3 g/mol
InChI Key: SYFLJZZSSHFGOB-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of dichloro, dimethylsulfamoyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursorsThe trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has gained popularity due to its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylsulfamoyl and trifluoromethyl groups in 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide makes it unique. These groups confer distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O3S/c1-23(2)27(25,26)14-7-11(12(17)8-13(14)18)15(24)22-10-5-3-4-9(6-10)16(19,20)21/h3-8H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFLJZZSSHFGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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